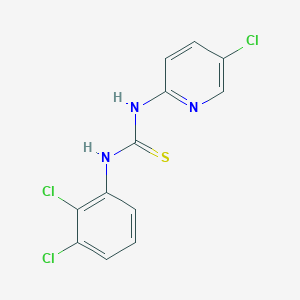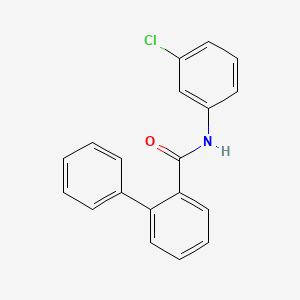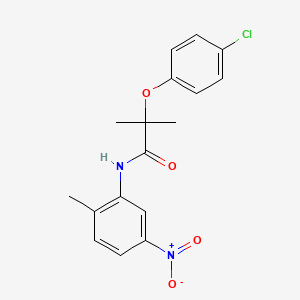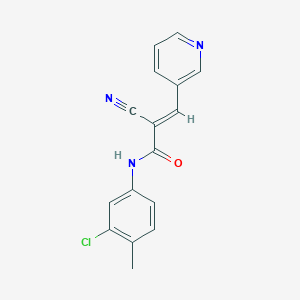
N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of the human double minute 2 (HDM-2) protein, which plays a crucial role in regulating the activity of the tumor suppressor protein p53.
作用机制
The mechanism of action of N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide involves the inhibition of the N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide protein, which is a negative regulator of the p53 tumor suppressor protein. N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide binds to p53 and promotes its degradation, thereby inhibiting its activity. N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide binds to the N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide protein and prevents its interaction with p53, leading to the stabilization and activation of p53. This activation of p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide are primarily related to its inhibition of the N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide protein and activation of the p53 tumor suppressor protein. This activation of p53 induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide in lab experiments is its high specificity for the N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide protein. This specificity allows for the selective inhibition of the N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide protein without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experimental settings. Additionally, the high cost and complexity of the synthesis method may also limit its widespread use in research.
未来方向
There are several future directions for the research and development of N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the exploration of the compound's potential therapeutic applications in other diseases beyond cancer, such as neurodegenerative disorders. Additionally, the development of more potent and selective N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide inhibitors based on the structure of N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide may also be a promising avenue for future research.
合成方法
The synthesis of N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide involves the reaction of 2-hydroxy-1,4-naphthoquinone with N-methylacetamide in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using appropriate purification techniques, such as column chromatography or recrystallization.
科学研究应用
N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been found to inhibit the activity of the N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide protein, leading to the stabilization and activation of the p53 tumor suppressor protein. This activation of p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylacetamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-7(15)14(2)10-11(16)8-5-3-4-6-9(8)12(17)13(10)18/h3-6,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHPDSSYLDTOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C2=CC=CC=C2C(=O)C1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5845096.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5845121.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5845128.png)
![4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5845140.png)

![2-[4-(acetylamino)phenoxy]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5845162.png)
![ethyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]amino}benzoate](/img/structure/B5845165.png)

![2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5845180.png)

![2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide](/img/structure/B5845198.png)
